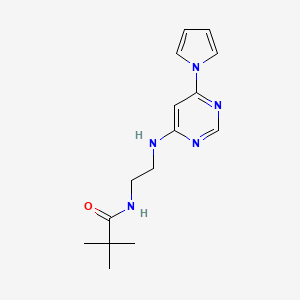

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pivalamide

Description

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pivalamide is a synthetic organic compound featuring a pyrimidine core substituted with a pyrrole moiety and an ethyl-pivalamide side chain. The pyrimidine ring system (a six-membered heterocycle with two nitrogen atoms) distinguishes it from pyridine derivatives, which contain a single nitrogen atom in their aromatic ring.

Properties

IUPAC Name |

2,2-dimethyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O/c1-15(2,3)14(21)17-7-6-16-12-10-13(19-11-18-12)20-8-4-5-9-20/h4-5,8-11H,6-7H2,1-3H3,(H,17,21)(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHADWUQZFJSTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCNC1=CC(=NC=N1)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pivalamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound, in the presence of an acid catalyst.

Amidation Reaction: The final step involves the amidation of the pyrimidine derivative with pivaloyl chloride in the presence of a base like triethylamine to form the pivalamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives of the pyrrole ring.

Reduction: Reduced forms of the pyrimidine ring.

Substitution: Substituted derivatives with various functional groups attached to the pyrimidine ring.

Scientific Research Applications

Chemistry

In chemistry, N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pivalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery.

Medicine

In medicinal chemistry, N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pivalamide is being explored for its potential therapeutic applications. It has been evaluated for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pivalamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction pathways, modulation of gene expression, and interference with metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound’s hypothetical properties (inferred from its structure) with cataloged pyridine-pivalamide analogs. Key differences lie in the heterocyclic core (pyrimidine vs. pyridine) and substituent functional groups.

Table 1: Structural and Commercial Comparison

Key Observations:

Heterocyclic Core: The target compound’s pyrimidine core (two nitrogen atoms) contrasts with pyridine derivatives (one nitrogen).

This may enhance interactions with aromatic residues in protein targets .

Molecular Weight and Complexity :

- The target compound’s estimated molecular weight (~338.4 g/mol) is lower than iodinated pyridine derivatives (e.g., HB180: 366.58 g/mol), suggesting reduced steric hindrance, which could favor membrane permeability .

Commercial Availability: None of the cataloged compounds directly match the target’s structure. However, iodinated pyridine-pivalamide derivatives (e.g., HB180, HB181) are priced at $500/1 g, reflecting their synthetic complexity due to halogenation and functional group diversity .

Research Implications

- Synthetic Challenges : The pyrrole-pyrimidine linkage in the target compound likely requires specialized coupling reagents or transition-metal catalysis, unlike the straightforward functionalization of pyridine analogs .

- Pharmacological Potential: While iodinated pyridine derivatives (e.g., HB180) may serve as radioligands or kinase inhibitors, the target’s pyrrole-pyrimidine system could target nucleic acid-binding proteins or topoisomerases, a hypothesis requiring experimental validation.

Limitations of Available Data

Structural comparisons are speculative, and pharmacological or thermodynamic properties (e.g., logP, IC₅₀) remain unaddressed.

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pivalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant studies, providing a comprehensive overview of the compound's significance in pharmaceutical research.

Structural Characteristics

The compound consists of several key structural components:

- Pyrimidine Ring : Known for its role in nucleic acids and as a building block in various pharmaceuticals.

- Pyrrole Moiety : Often associated with diverse biological activities, including anti-inflammatory and anticancer properties.

- Pivalamide Group : Contributes to the compound's solubility and stability.

These structural elements suggest that N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pivalamide may interact with various biological targets, potentially leading to therapeutic applications.

The biological activity of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pivalamide is primarily attributed to its ability to bind to specific enzymes and receptors. Preliminary studies indicate that it may inhibit certain kinases involved in cell proliferation, which could lead to anticancer effects. Additionally, it may modulate inflammatory pathways by inhibiting cytokine production, thus demonstrating potential anti-inflammatory properties.

Comparative Biological Activity

To better understand the compound's potential, a comparison with structurally similar compounds reveals insights into its biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Bosutinib | Pyridine derivative | Anticancer |

| Milrinone | Pyridine and amine groups | Cardiovascular agent |

| Neratinib | Aniline and pyridine | Anticancer |

| Olprinone | Pyridine and carbonyl | Cardiovascular agent |

This table highlights the diversity within this chemical class while underscoring the unique combination of functionalities present in N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pivalamide .

Synthesis Methods

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pivalamide typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the Pyrimidine Ring : Starting with suitable precursors, cyclization reactions are employed to construct the pyrimidine ring.

- Substitution with Pyrrole : The pyrimidine ring is functionalized through nucleophilic substitution reactions.

- Attachment of Pivalamide : The final step involves coupling the pivalamide moiety using amide bond formation reactions.

These synthetic methods are crucial for producing derivatives that may enhance biological activity or alter pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.